An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-nitro-1H-pyrazol-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-nitro-1H-pyrazol-4-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for a Niche Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. While the broader family of pyrazoles is well-documented, specific isomers, such as 1-methyl-5-nitro-1H-pyrazol-4-amine , often reside in a more nascent phase of scientific exploration. Direct experimental data for this particular molecule is notably scarce in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present all available information on closely related and structurally analogous compounds. Secondly, it will leverage this data to provide expert-driven predictions and methodologies pertinent to the target molecule. This document is structured to provide not just data, but a logical framework for understanding and working with this compound, emphasizing the "why" behind the "how."
Molecular Identity and Structural Elucidation
The target of this guide is 1-methyl-5-nitro-1H-pyrazol-4-amine . A conclusive CAS number for this specific isomer has not been identified in comprehensive database searches. However, its structural identity is unambiguous.
Molecular Structure:
Caption: Chemical structure of 1-methyl-5-nitro-1H-pyrazol-4-amine.
For comparative analysis, key identifiers of structurally related compounds are provided below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-methyl-1H-pyrazol-4-amine | 69843-13-6 | C₄H₇N₃ | 97.12[1] |
| 1-methyl-4-nitro-1H-pyrazol-5-amine | Not available | C₄H₆N₄O₂ | 142.11[2] |
| 4-Nitro-1H-pyrazol-5-amine | 16115-82-5 | C₃H₄N₄O₂ | 128.09[3] |
Predicted Physicochemical Characteristics
| Property | Predicted Value for 1-methyl-5-nitro-1H-pyrazol-4-amine | Rationale / Comparative Data |
| Molecular Formula | C₄H₆N₄O₂ | - |
| Molecular Weight | 142.11 g/mol | Based on atomic weights. |
| Appearance | Likely a yellow to orange solid | Nitro-aromatic compounds are often colored. |
| Melting Point | > 150 °C | The presence of both nitro and amino groups would likely lead to strong intermolecular interactions (hydrogen bonding, dipole-dipole), resulting in a higher melting point than simpler pyrazoles. |
| Boiling Point | > 300 °C (with decomposition) | High polarity and potential for strong intermolecular forces suggest a high boiling point. Nitro compounds can be thermally unstable. The non-nitrated precursor, 1-methyl-1H-pyrazol-4-amine, has a boiling point of 45-80 °C at 760 mmHg. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The amino group may impart some water solubility, but the nitro group and pyrazole ring will limit it. The isomer 1-methyl-4-nitro-1H-pyrazol-5-amine has a predicted LogSw of -0.4231.[2] |
| pKa (acidic) | ~10-11 | The N-H of the amino group. |
| pKa (basic) | ~2-3 | The pyrazole ring nitrogens and the amino group will exhibit basicity, which is reduced by the electron-withdrawing nitro group. |
| LogP | -0.1 to 0.5 | The isomer 1-methyl-4-nitro-1H-pyrazol-5-amine has a predicted LogP of -0.3369.[2] The non-nitrated 1-methyl-1H-pyrazol-4-amine has a computed XLogP3 of -0.4.[1] The addition of a nitro group generally increases the LogP. |
Synthesis and Reactivity: A Proposed Pathway
A plausible synthetic route to 1-methyl-5-nitro-1H-pyrazol-4-amine can be inferred from established pyrazole chemistry. The synthesis of the related compound, 1-methyl-1H-pyrazol-4-amine, is achieved through the hydrogenation of 1-methyl-4-nitro-1H-pyrazole[4]. This suggests two potential synthetic strategies for the target molecule.
Proposed Synthetic Workflow
Caption: Proposed synthetic routes to 1-methyl-5-nitro-1H-pyrazol-4-amine.
Expert Insights on the Proposed Synthesis:
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Route A (Nitration): This is a direct approach. However, the amino group is an activating group, and nitration of aminopyrazoles can be aggressive and may lead to a mixture of isomers or oxidation. Careful control of reaction conditions (temperature, concentration of acids) would be critical to favor the desired 5-nitro isomer.
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Route B (Selective Reduction): This route may offer better control. The synthesis of a dinitro-pyrazole precursor would be the initial step. The subsequent selective reduction of one nitro group over the other is a known strategy in aromatic chemistry. The choice of reducing agent is key to achieving selectivity.
Spectral Characterization: An Anticipated Signature
The following are predicted spectral characteristics, which are essential for the identification and confirmation of the synthesis of 1-methyl-5-nitro-1H-pyrazol-4-amine .
¹H NMR Spectroscopy
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CH₃ group: A singlet is expected around 3.8-4.0 ppm.
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NH₂ protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent, is anticipated in the range of 5.0-7.0 ppm.
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Pyrazole ring proton: A singlet for the C-3 proton is expected in the aromatic region, likely around 7.5-8.5 ppm.
¹³C NMR Spectroscopy
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CH₃ carbon: A signal is expected around 35-40 ppm.
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Pyrazole ring carbons: Three signals are expected in the aromatic region (approximately 110-150 ppm). The carbon bearing the nitro group (C5) would be significantly downfield, while the carbon attached to the amino group (C4) would be upfield relative to the unsubstituted pyrazole.
Infrared (IR) Spectroscopy
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N-H stretching: Two bands characteristic of a primary amine are expected in the region of 3300-3500 cm⁻¹.
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N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands are anticipated around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
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C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region are expected for the pyrazole ring.
Mass Spectrometry
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Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at m/z = 142.11.
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Fragmentation: Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the pyrazole ring.
Analytical Methodologies: A Framework for Purity and Quantification
The analysis of 1-methyl-5-nitro-1H-pyrazol-4-amine would rely on standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be the primary choice for purity determination and quantification.
Starting HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and ionization for mass spectrometry detection. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes | A gradient elution is necessary to elute the polar compound and any potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and a wavelength corresponding to the compound's λmax (likely >300 nm due to the nitro-aromatic system). | Diode array detection (DAD) is recommended to monitor at multiple wavelengths. |
| Injection Volume | 5-10 µL | A standard starting volume. |
| Column Temperature | 25-30 °C | For reproducible retention times. |
Experimental Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development.
Safety and Handling
As a nitro-containing heterocyclic amine, 1-methyl-5-nitro-1H-pyrazol-4-amine should be handled with appropriate care.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology: While specific toxicity data is unavailable, compounds of this class can be skin and eye irritants. The nitro-aromatic functionality suggests potential for more significant toxicity, and the compound should be handled as if it were toxic.
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Stability and Storage: Store in a cool, dry, and dark place. Nitro compounds can be sensitive to heat, shock, and friction, and appropriate precautions should be taken.
Conclusion
1-methyl-5-nitro-1H-pyrazol-4-amine represents a compound of interest at the frontier of chemical synthesis and drug discovery. While direct experimental data remains to be fully elucidated, this guide provides a robust framework based on the established properties of its close structural relatives. The proposed synthetic routes, predicted physicochemical properties, and analytical methodologies herein offer a solid foundation for researchers to synthesize, characterize, and utilize this molecule in their scientific endeavors. As with any new chemical entity, careful and systematic experimental work is paramount to validate these predictions and unlock the full potential of this and other novel pyrazole derivatives.
References
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U.S. Environmental Protection Agency. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. [Link]
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Autechem. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]
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MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [https://www.rjpbcs.com/pdf/2016_7(4)/[5].pdf]([Link]5].pdf)
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PubChem. 1-methyl-1H-pyrazol-4-amine. [Link]
Sources
- 1. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 1-methyl-4-nitro-1H-pyrazol-5-amine - Chemdiv [chemdiv.com]
- 3. 4-Nitro-1H-pyrazol-5-amine | CAS 16115-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
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